molecular formula C14H17N5O2S2 B263281 N-METHYL-2-[(5-{[(METHYLCARBAMOYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

N-METHYL-2-[(5-{[(METHYLCARBAMOYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B263281
M. Wt: 351.5 g/mol
InChI Key: SORGYXWMVQZLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-2-[(5-{[(METHYLCARBAMOYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate is then further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-2-[(5-{[(METHYLCARBAMOYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-METHYL-2-[(5-{[(METHYLCARBAMOYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-METHYL-2-[(5-{[(METHYLCARBAMOYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s acetamide group can participate in hydrogen bonding, which may be crucial for its biological activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-2-[(5-{[(METHYLCARBAMOYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to its specific structural features, such as the presence of both a triazole ring and a sulfanyl group.

Properties

Molecular Formula

C14H17N5O2S2

Molecular Weight

351.5 g/mol

IUPAC Name

N-methyl-2-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C14H17N5O2S2/c1-15-11(20)8-22-13-17-18-14(23-9-12(21)16-2)19(13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,20)(H,16,21)

InChI Key

SORGYXWMVQZLOC-UHFFFAOYSA-N

SMILES

CNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NC

Canonical SMILES

CNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NC

Origin of Product

United States

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